molecular formula C11H15NO2 B7825152 N,N-dimethyl-2-(2-methylphenoxy)acetamide

N,N-dimethyl-2-(2-methylphenoxy)acetamide

Cat. No.: B7825152
M. Wt: 193.24 g/mol
InChI Key: QTVILMLWBQTJNT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO2. It is characterized by a benzene ring substituted with a methoxy group and an acetamide group, both of which are further modified with methyl groups. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methylphenol with chloroacetic acid followed by N,N-dimethylation. The reaction conditions include the use of a strong base such as sodium hydroxide to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

N,N-Dimethyl-2-(2-methylphenoxy)acetamide is similar to other compounds such as N,N-dimethyl-2-(3-methylphenoxy)acetamide and N,N-dimethyl-2-(4-methylphenoxy)acetamide. its unique structural features, such as the position of the methyl group on the benzene ring, contribute to its distinct chemical properties and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

N,N-dimethyl-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-6-4-5-7-10(9)14-8-11(13)12(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVILMLWBQTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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